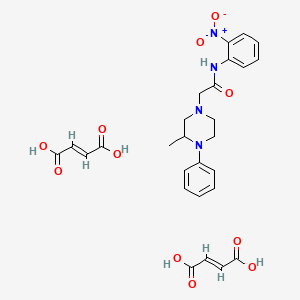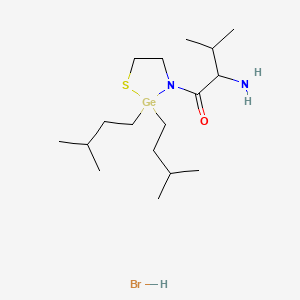
2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazagermolidine ring substituted with valyl and bis(3-methylbutyl) groups, and a hydrobromide salt form. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazagermolidine Ring: This can be achieved through the reaction of a suitable germanium precursor with a thioamide under controlled conditions.
Substitution with Valyl and Bis(3-methylbutyl) Groups:
Formation of the Hydrobromide Salt: The final step involves the treatment of the compound with hydrobromic acid to obtain the hydrobromide salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrobromide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in a polar aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
科学研究应用
2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as catalysts or sensors.
作用机制
The mechanism of action of 2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2,2-Bis(3-methylbutyl)-3-glycyl-1,3,2-thiazagermolidine hydrobromide
- 2,2-Bis(3-methylbutyl)-3-alanyl-1,3,2-thiazagermolidine hydrobromide
Uniqueness
2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
120626-95-1 |
|---|---|
分子式 |
C17H37BrGeN2OS |
分子量 |
470.1 g/mol |
IUPAC 名称 |
2-amino-1-[2,2-bis(3-methylbutyl)-1,3,2-thiazagermolidin-3-yl]-3-methylbutan-1-one;hydrobromide |
InChI |
InChI=1S/C17H36GeN2OS.BrH/c1-13(2)7-9-18(10-8-14(3)4)20(11-12-22-18)17(21)16(19)15(5)6;/h13-16H,7-12,19H2,1-6H3;1H |
InChI 键 |
IDFJFIVHTVSGKC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC[Ge]1(N(CCS1)C(=O)C(C(C)C)N)CCC(C)C.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


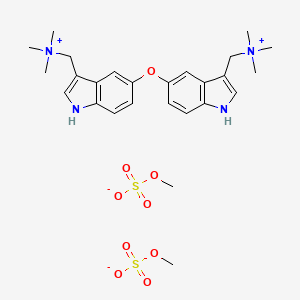
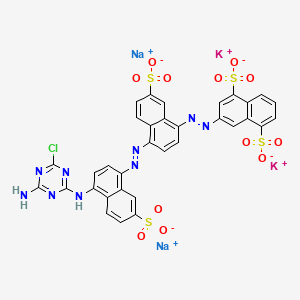
![N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid](/img/structure/B12781061.png)
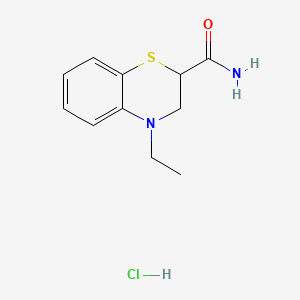
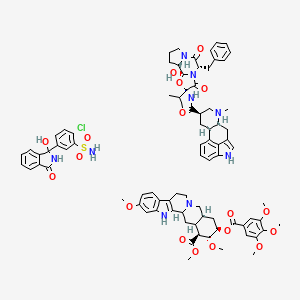
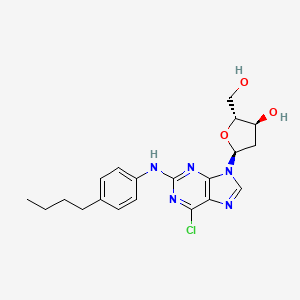
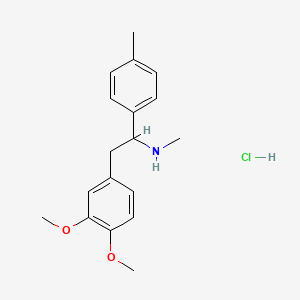
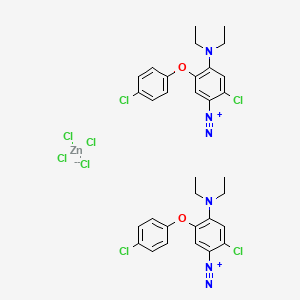
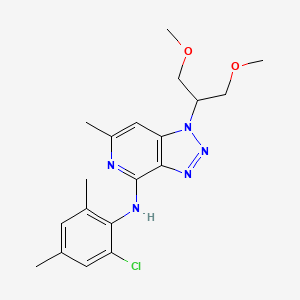
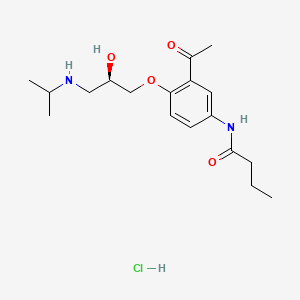
![6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonic acid](/img/structure/B12781102.png)
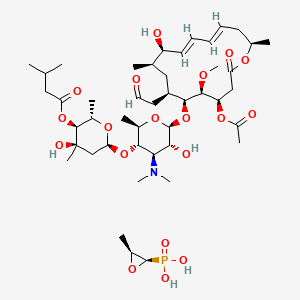
![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)
